![molecular formula C7H9NO B7765986 3-(1-Hydroxyethyl)pyridine CAS No. 10593-35-8](/img/structure/B7765986.png)
3-(1-Hydroxyethyl)pyridine
Overview
Description
3-(1-Hydroxyethyl)pyridine is a chemical compound with the CAS Number: 4754-27-2 and a linear formula of C7H9NO . The molecular weight of this compound is 123.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a hydroxyethyl group . The InChI code for this compound is 1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 123.15 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Degradation of Pyridine in Drinking Water : A study investigated the degradation of pyridine, a similar nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge system. This research is important for understanding how compounds like 3-(1-Hydroxyethyl)pyridine could be treated in water purification processes (Yang Li et al., 2017).
Conformational Equilibrium in Pyridine Derivatives : Another study focused on the rotational spectrum and conformational equilibrium of 3-hydroxy-pyridine, providing insights into the structural properties of related pyridine compounds, which could be relevant for this compound (R. Sánchez et al., 2007).
Vibrational and Conformational Structure Studies : Comprehensive theoretical and experimental studies on the vibrational, conformational, and electronic structure of pyridine derivatives, including 3-(hydroxymethyl)pyridine, offer valuable information for understanding the physical and chemical properties of this compound (V. Arjunan et al., 2012).
Hydrogen-Bonding Networks in Complexes : Research on hydrogen-bonding networks in compounds related to pyridine derivatives, such as in a bipodal acyl-thiourea and its Ni(II) metallamacrocyclic complex, could have implications for the understanding of molecular interactions involving this compound (S. A. Bourne et al., 2005).
Photocatalytic Degradation of Pyridine : A study on the photocatalytic degradation of pyridine in water using TiO2 provides insights into the potential environmental impact and treatment methods for related compounds like this compound (C. Maillard-Dupuy et al., 1994).
Regioselective Synthesis : Research on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines highlights synthetic methods that could be relevant for producing structurally similar compounds like this compound (C. Raminelli et al., 2006).
Safety and Hazards
Future Directions
Piperidines, which are structurally similar to 3-(1-Hydroxyethyl)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, which share a similar structure, have a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrole and pyrrolidine analogs, which are structurally similar, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity and modulating receptor function .
Biochemical Pathways
Pyrrole and pyrrolidine analogs are known to be involved in a variety of biochemical pathways, including purine and pyrimidine metabolism .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Pyrrole and pyrrolidine analogs have been shown to have a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.
properties
IUPAC Name |
1-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909829 | |
Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4754-27-2, 10593-35-8 | |
Record name | α-Methyl-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Pyridyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4754-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylpyridine-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(3-PYRIDYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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